molecular formula C8H4F3NS2 B8248347 2(3H)-Benzothiazolethione, 7-(trifluoromethyl)- CAS No. 920980-60-5

2(3H)-Benzothiazolethione, 7-(trifluoromethyl)-

Cat. No.: B8248347
CAS No.: 920980-60-5
M. Wt: 235.3 g/mol
InChI Key: RGOGQRBKTBEDBX-UHFFFAOYSA-N
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Description

2(3H)-Benzothiazolethione, 7-(trifluoromethyl)- is a heterocyclic compound that contains a benzothiazole ring with a trifluoromethyl group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Benzothiazolethione, 7-(trifluoromethyl)- typically involves the reaction of 2-aminobenzenethiol with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of 2(3H)-Benzothiazolethione, 7-(trifluoromethyl)- may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with additional steps for purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Benzothiazolethione, 7-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

2(3H)-Benzothiazolethione, 7-(trifluoromethyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and as a potential drug candidate.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2(3H)-Benzothiazolethione, 7-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2(3H)-Benzothiazolethione: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    7-Methyl-2(3H)-Benzothiazolethione: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.

Uniqueness

2(3H)-Benzothiazolethione, 7-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which enhances its stability, lipophilicity, and biological activity compared to similar compounds.

Properties

IUPAC Name

7-(trifluoromethyl)-3H-1,3-benzothiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NS2/c9-8(10,11)4-2-1-3-5-6(4)14-7(13)12-5/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOGQRBKTBEDBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=S)S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90737414
Record name 7-(Trifluoromethyl)-1,3-benzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920980-60-5
Record name 7-(Trifluoromethyl)-1,3-benzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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